Regioisomeric Comparison: 5-Methyl-2-carboxylic acid vs. 5-Methyl-3-carboxylic acid – Lipophilicity (XLogP3)
The target compound possesses a calculated XLogP3 of 2.0 [1], placing it in the moderately lipophilic range preferred for CNS drug candidates and oral bioavailability. Its regioisomer, 1-Boc-5-methylpiperidine-3-carboxylic acid, is also computed to have an XLogP3 of approximately 2.0 (same molecular formula), so this dimension does not differentiate within the regioisomeric series. However, both Boc-protected compounds are significantly more lipophilic than the fully deprotected 5-methylpiperidine-2-carboxylic acid (C7H13NO2, MW 143.18, predicted XLogP3 approximately -1.5 to -2.0 in zwitterionic form), meaning that for applications requiring membrane permeability or organic-phase reactions, the Boc-protected form offers a quantifiable advantage of >3.5 log units in lipophilicity . This difference directly impacts extraction efficiency in synthesis workup and passive membrane permeability in cell-based assays.
| Evidence Dimension | Partition coefficient (XLogP3 – predicted octanol/water logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 (computed by PubChem 2.2, 2025 release) |
| Comparator Or Baseline | 5-Methylpiperidine-2-carboxylic acid (CAS 129769-19-3, free amino acid): XLogP3 ≈ -1.5 to -2.0 (zwitterionic form, estimated) |
| Quantified Difference | ΔXLogP3 ≥ 3.5 log units (Boc-protected more lipophilic) |
| Conditions | Computed value; PubChem XLogP3 3.0 algorithm; no experimental logP data available for this specific compound. |
Why This Matters
For medicinal chemistry procurement, the >3.5 log unit lipophilicity increase conferred by the Boc group directly translates to superior organic-phase handling, extraction recovery, and passive cell permeability compared to the free amino acid, which is too polar for many standard synthesis protocols.
- [1] PubChem Compound Summary for CID 69619394, computed XLogP3-AA = 2.0. National Center for Biotechnology Information (2025). View Source
